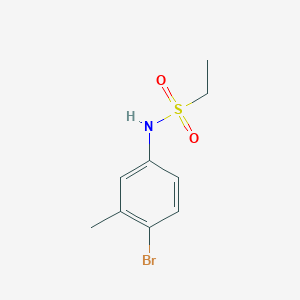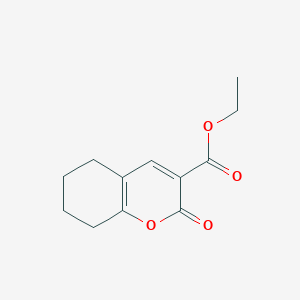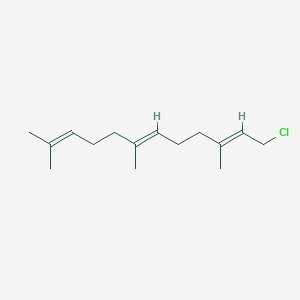
Boc-N-Me-Met-OH
Descripción general
Descripción
Boc-N-Me-Met-OH, also known as N-(tert-Butoxycarbonyl)-L-methionine, is a chemical compound used in peptide synthesis . It has a molecular weight of 249.33 and a linear formula of CH3SCH2CH2CH(COOH)NHCOOC(CH3)3 .
Synthesis Analysis
The synthesis of Boc-N-Me-Met-OH is typically conducted under aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Molecular Structure Analysis
The Boc-N-Me-Met-OH molecule contains a total of 37 bond(s). There are 16 non-H bond(s), 2 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 sulfide(s) .
Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Physical And Chemical Properties Analysis
Boc-N-Me-Met-OH has an optical activity of [α]20/D −22°, c = 1 in methanol . Its melting point is 47-50 °C (lit.) .
Aplicaciones Científicas De Investigación
Catalysis and Material Science
A study by Esrafili and Nurazar (2014) employed density functional theory (DFT) calculations to investigate methanol adsorption and decomposition on carbon-doped boron nitride nanocages, showcasing the potential of such materials in catalysis. This research highlights the significance of molecular modifications, potentially involving compounds like "Boc-N-Me-Met-OH," in enhancing catalytic efficiency and selectivity in chemical reactions (Esrafili & Nurazar, 2014).
Peptide Synthesis and Modification
Research on polypeptides, which are crucial for understanding physiological processes and disease treatment, often involves the synthesis and modification of amino acids and peptides. The synthesis and structure characterization of Fmoc-L-Lys(Boc)-Gly-OH by Zhao Yi-nan and Melanie Key (2013) is an example of how protective groups like Boc are instrumental in peptide synthesis, providing a basis for further modifications and applications in medicinal chemistry and biochemistry (Zhao Yi-nan & Melanie Key, 2013).
Biotechnology and Biomedical Research
In biotechnology, the application of "Boc-N-Me-Met-OH" extends to the development of advanced materials and systems for biological research. For example, the study on electrophysiology read-out tools for Brain-on-Chip (BoC) biotechnology by Forró et al. (2021) explores the intersection of microfluidics, cell biology, and materials science, indicating the potential use of chemically modified molecules in creating more lifelike in vitro models of brain tissue for neuroscience research (Forró et al., 2021).
Environmental Science
The development of photocatalysts for environmental pollution control, as discussed in the work by Dong et al. (2012), showcases the role of chemically modified materials in enhancing photocatalytic activity for the removal of pollutants. N-doped (BiO)2CO3 hierarchical microspheres represent a novel approach to treating environmental contaminants, potentially leveraging molecular modifications akin to those afforded by "Boc-N-Me-Met-OH" (Dong et al., 2012).
Safety and Hazards
Direcciones Futuras
While specific future directions for Boc-N-Me-Met-OH are not mentioned in the search results, it is a key intermediate used in the synthesis of pharmaceuticals and biologically active compounds . Therefore, its future directions may involve its continued use and potential improvements in peptide synthesis and the development of new pharmaceuticals.
Mecanismo De Acción
Target of Action
Boc-N-Me-Met-OH is a derivative of the amino acid methionine . It is primarily used as a protecting group for amines in peptide synthesis . The primary targets of Boc-N-Me-Met-OH are the amino groups that need to be protected during the synthesis process .
Mode of Action
The Boc-N-Me-Met-OH compound interacts with its targets (amino groups) by forming a carbamate . This interaction protects the amino group, allowing for transformations of other functional groups without interference from the amino group . The Boc group is removed when needed using a strong acid such as trifluoroacetic acid (TFA) .
Biochemical Pathways
The biochemical pathway primarily affected by Boc-N-Me-Met-OH is the peptide synthesis pathway. In this pathway, the compound plays a crucial role in protecting amino groups, thereby facilitating the synthesis of peptides .
Pharmacokinetics
Its properties such as stability, solubility, and reactivity play a significant role in its effectiveness as a protecting group in peptide synthesis .
Result of Action
The result of Boc-N-Me-Met-OH’s action is the successful protection of amino groups during peptide synthesis. This protection allows for the selective transformation of other functional groups, leading to the successful synthesis of peptides .
Action Environment
The action of Boc-N-Me-Met-OH is influenced by several environmental factors. For instance, the presence of a strong acid is required for the removal of the Boc group . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature and pH .
Propiedades
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h8H,6-7H2,1-5H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLASRJKXDLPTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B3149223.png)

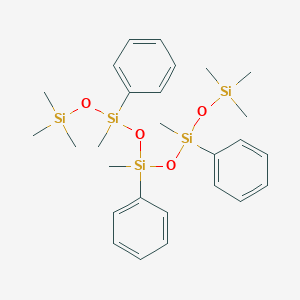
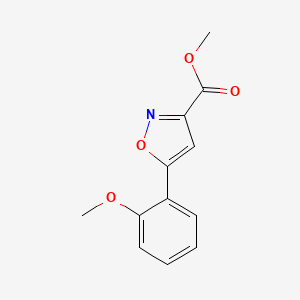
![7-[7-[9,9-Dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine](/img/structure/B3149257.png)


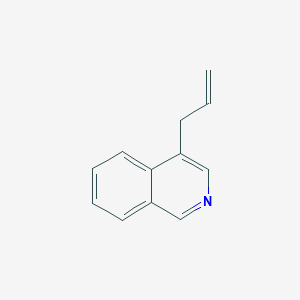
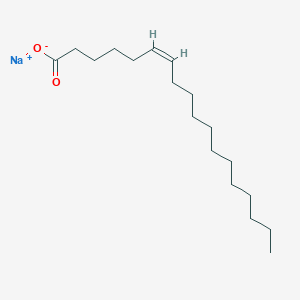
![1-(2-Methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B3149307.png)
